molecular formula C14H25N7O3 B1668068 Bursopoietin CAS No. 60267-34-7

Bursopoietin

Cat. No.: B1668068
CAS No.: 60267-34-7
M. Wt: 339.39 g/mol
InChI Key: DIBAKBGYJUCGDL-QWRGUYRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bursopoietin can be synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, this compound can be produced using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bursopoietin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures, while reduction can result in more flexible peptides .

Scientific Research Applications

Bursopoietin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: this compound is studied for its role in lymphocyte differentiation and immune system regulation.

    Medicine: The peptide has potential therapeutic applications in immunotherapy and disease treatment, particularly in enhancing immune responses.

    Industry: This compound is used in the development of vaccines and other immunological products

Mechanism of Action

Bursopoietin exerts its effects by binding to specific receptors on the surface of lymphocytes. This binding triggers a cascade of intracellular signaling pathways that lead to the differentiation and maturation of these immune cells. The molecular targets involved include various kinases and transcription factors that regulate gene expression and cell proliferation .

Comparison with Similar Compounds

Bursopoietin is similar to other immunoregulatory peptides such as thymopoietin and erythropoietin. it is unique in its specific role in the differentiation of B cells in birds and mammals. Similar compounds include:

Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVAUDERMUSPN-DVRYWGNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975680
Record name 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60267-34-7
Record name Bursopoietin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Bursopoietin and what is its primary function?

A1: this compound is a lymphocyte-differentiating hormone found in the Bursa of Fabricius, a lymphoid organ unique to birds. [] Its primary function is to induce the differentiation of early lymphocyte precursors into B cells, a critical component of the adaptive immune response. []

Q2: Where has this compound been identified in the developing chick embryo?

A2: Research has shown the presence of this compound in the Bursa of Fabricius and bone marrow of chick embryos at various stages of development. [] Interestingly, while present in the Bursa, it is not found in the thymus, suggesting a specific role in B cell development. []

Q3: How do researchers identify and quantify this compound's effects on lymphocyte precursors?

A4: Researchers utilize in vitro assays with fractionated bone marrow cells from chickens. [] By introducing this compound and using alloantiserums, they can identify newly differentiated B cells (marked by the Bu-1+ surface antigen) and T cells (marked by the Th-1+ surface antigen). [] This method allows for a quantifiable assessment of this compound's impact on lymphocyte differentiation.

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